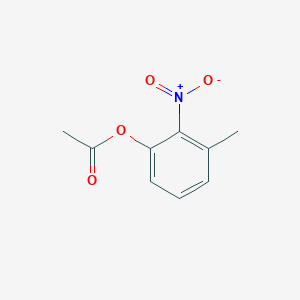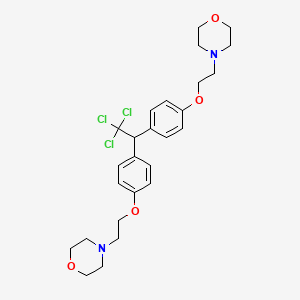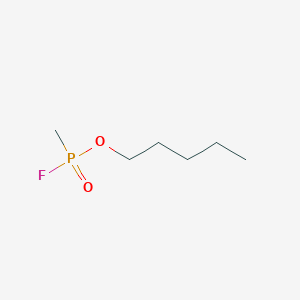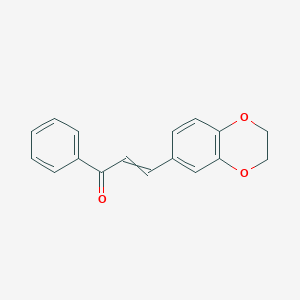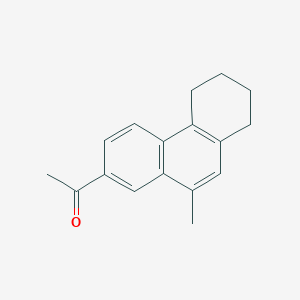
1-(10-Methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10-Methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone is a synthetic organic compound known for its unique structure and properties It belongs to the class of ketones and is characterized by a phenanthrene backbone with a methyl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 10-methyl-5,6,7,8-tetrahydrophenanthrene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures the consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(10-Methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene ring, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor in the development of novel materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 1-(10-Methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The compound’s structure allows it to fit into active sites of target proteins, influencing their function and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one: Known for its use in fragrances and as a synthetic ketone.
1-(2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one: Another compound with a similar structure used in various industrial applications.
Uniqueness: 1-(10-Methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone stands out due to its specific phenanthrene backbone, which imparts unique chemical and physical properties
Propriétés
Numéro CAS |
5472-18-4 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
1-(10-methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone |
InChI |
InChI=1S/C17H18O/c1-11-9-14-5-3-4-6-15(14)16-8-7-13(12(2)18)10-17(11)16/h7-10H,3-6H2,1-2H3 |
Clé InChI |
SCQBZCGEYWNZBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCCC2)C3=C1C=C(C=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


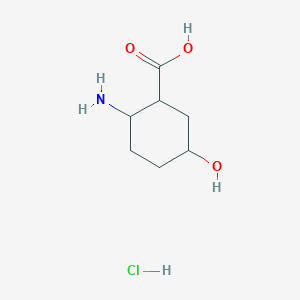
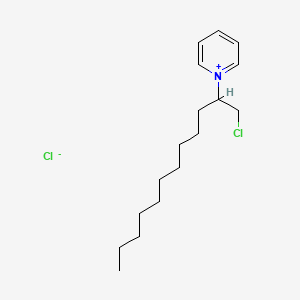
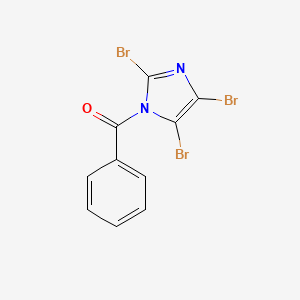

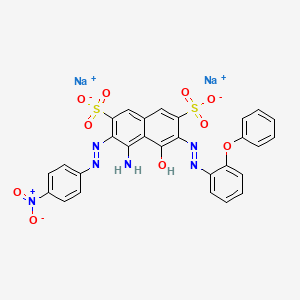
![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)
![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(methylhydrazinylidene)methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14729003.png)
